molecular formula C28H56N2O6Si3 B13865814 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine

Cat. No.: B13865814
M. Wt: 601.0 g/mol
InChI Key: VWNYSLBEKMNLIZ-YTFSRNRJSA-N
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Description

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is a synthetic nucleoside analog. It is primarily used in the field of organic chemistry and biochemistry for various research purposes. This compound is characterized by the presence of dimethylsilyl groups, which provide stability and protect the molecule during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves multiple steps. The primary method includes the protection of thymidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols .

Scientific Research Applications

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves its incorporation into nucleic acids. The dimethylsilyl groups protect the molecule during chemical reactions, allowing it to participate in various biochemical processes. The compound can form interstrand cross-links in duplex DNA, which is useful in studying DNA interactions and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]uridine
  • 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cytidine

Uniqueness

Compared to similar compounds, 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is unique due to its specific protective groups and its ability to form stable intermediates during chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C28H56N2O6Si3

Molecular Weight

601.0 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H56N2O6Si3/c1-26(2,3)37(10,11)33-18-20-17-30(25(32)29-24(20)31)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H,29,31,32)/t21-,22+,23+/m0/s1

InChI Key

VWNYSLBEKMNLIZ-YTFSRNRJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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